

# Benzyl-PEG2-MS molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Benzyl-PEG2-MS

Cat. No.: B3104835

[Get Quote](#)

## Technical Guide: Benzyl-PEG2-MS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl-PEG2-MS**, a bifunctional linker commonly employed in the development of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

## Core Molecular Data

The fundamental chemical properties of **Benzyl-PEG2-MS** are summarized below. These values are essential for experimental design, including reaction stoichiometry and analytical characterization.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>18</sub> O <sub>5</sub> S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	274.33 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	150272-33-6	
Appearance	Transparent Liquid	
Purity	≥95%	
Storage Conditions	Store at 2-8°C or -20°C for long-term	

## Chemical Structure and Functionality

**Benzyl-PEG2-MS**, also known as 2-(2-(benzyloxy)ethoxy)ethyl methanesulfonate, is a heterobifunctional linker. Its structure consists of three key components:

- **Benzyl Group:** A protective group for the hydroxyl functionality. This group can be removed under specific conditions to reveal a reactive hydroxyl group for further conjugation.
- **Diethylene Glycol (PEG2) Spacer:** A short, hydrophilic polyethylene glycol linker that enhances the solubility of the molecule and the resulting conjugate in aqueous media. The PEG spacer also provides appropriate spatial separation between the two ends of the linker.
- **Mesylate (Ms) Group:** A good leaving group that is reactive towards nucleophiles, such as amines, thiols, or hydroxyls, enabling covalent attachment to a target molecule.

This combination of functionalities makes **Benzyl-PEG2-MS** a versatile tool for covalently linking two different molecular entities.

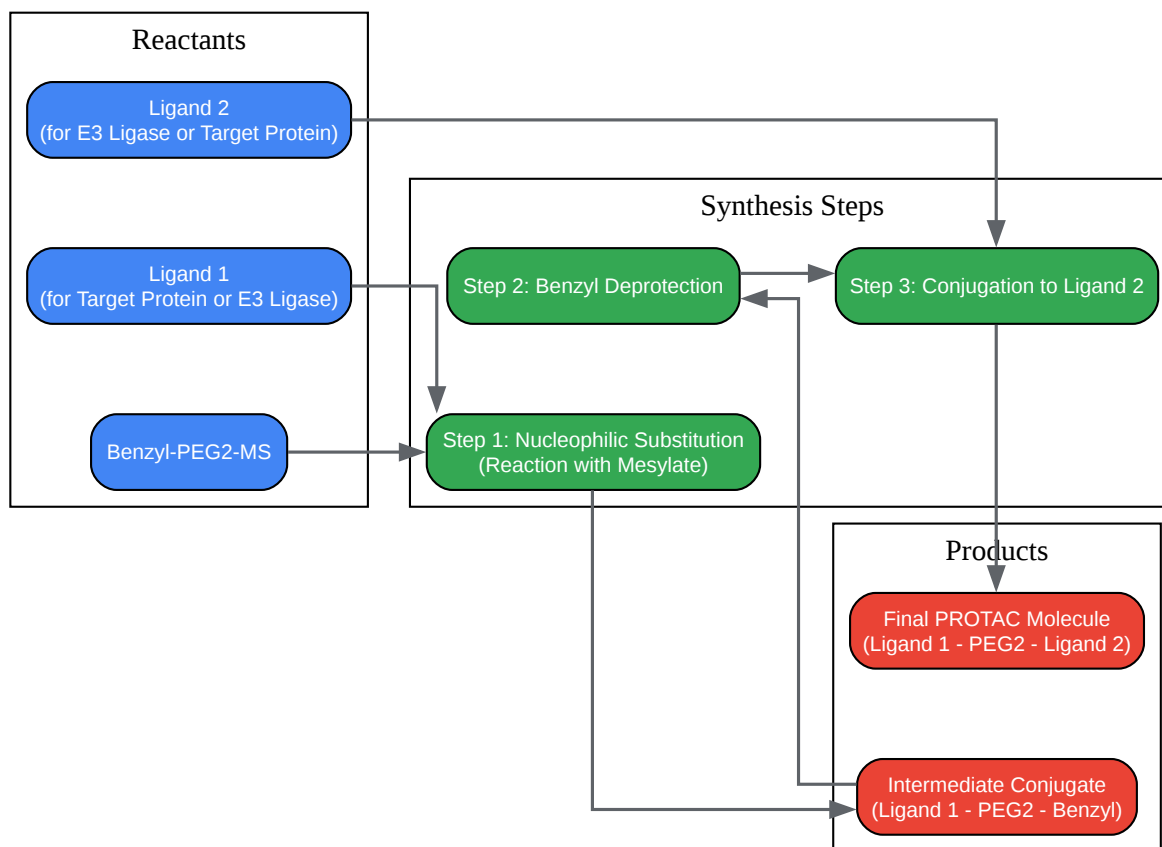
## Application in PROTAC Synthesis

A primary application of **Benzyl-PEG2-MS** is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis of a PROTAC using **Benzyl-PEG2-MS** typically involves a two-step process:

- **Reaction of the Mesylate Group:** The mesylate end of the linker is first reacted with a ligand for the target protein or the E3 ligase.
- **Deprotection and Further Conjugation:** The benzyl protecting group is then removed, and the exposed hydroxyl group is activated or directly reacted with the second ligand.

The logical workflow for utilizing **Benzyl-PEG2-MS** in the assembly of a PROTAC is depicted in the following diagram.



[Click to download full resolution via product page](#)

PROTAC Synthesis Workflow using **Benzyl-PEG2-MS**

## Experimental Protocol: General Procedure for Conjugation

This is a generalized protocol and may require optimization for specific substrates.

Materials:

- **Benzyl-PEG2-MS**

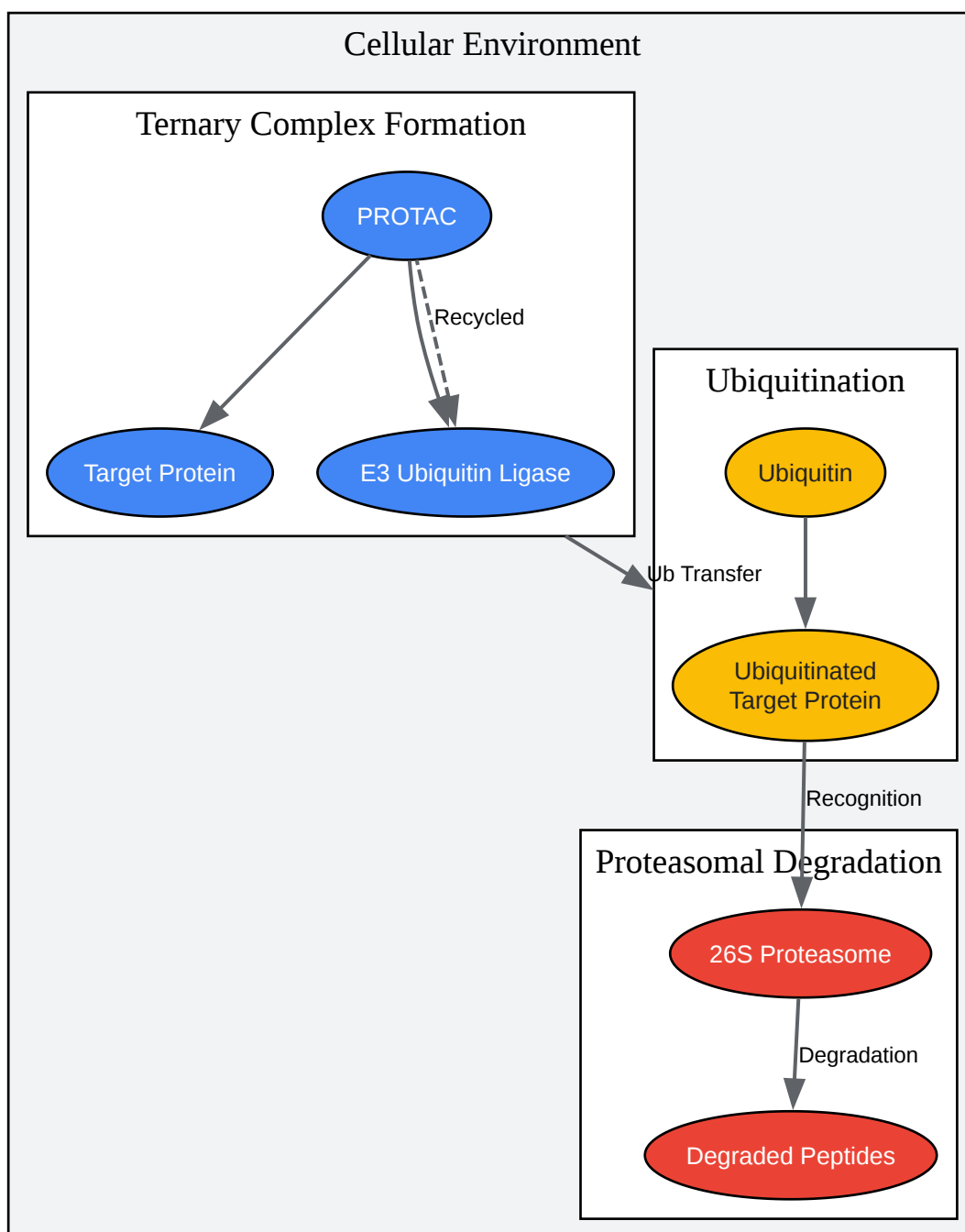
- Target substrate containing a nucleophilic group (e.g., amine, thiol)
- Aprotic polar solvent (e.g., DMF, DMSO)
- Non-nucleophilic base (e.g., DIEA)
- Reaction vessel
- Stirring apparatus
- Temperature control system
- Analytical tools for reaction monitoring (e.g., TLC, LC-MS)
- Purification system (e.g., preparative HPLC)

Procedure:

- Dissolution: Dissolve the target substrate in the chosen aprotic polar solvent under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Base: Add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base to the reaction mixture.
- Addition of Linker: Add **Benzyl-PEG2-MS** (1.0-1.2 equivalents) to the reaction mixture.
- Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60°C) and monitor the progress of the reaction by TLC or LC-MS.
- Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.
- Purification: Purify the resulting conjugate using an appropriate chromatographic technique, such as preparative HPLC.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR and mass spectrometry.

## Signaling Pathway Context: PROTAC-Mediated Protein Degradation

**Benzyl-PEG2-MS** serves as a critical component in constructing PROTACs that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The mechanism of action for a PROTAC is illustrated in the diagram below.



[Click to download full resolution via product page](#)

## Mechanism of PROTAC-Mediated Protein Degradation

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Benzyl-PEG2-MS|150272-33-6|COA [dcchemicals.com]
- 2. peg.bocsci.com [peg.bocsci.com]
- 3. glpbio.com [glpbio.com]
- To cite this document: BenchChem. [Benzyl-PEG2-MS molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3104835#benzyl-peg2-ms-molecular-weight-and-formula]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)